molecular formula C18H17ClN2O2S B11534273 2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11534273
M. Wt: 360.9 g/mol
InChI Key: KENSQRMRUURHQZ-UDWIEESQSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is an organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, a sulfanyl linkage, and a hydrazide moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-chlorobenzenethiol with ethyl chloroacetate to form ethyl 2-(4-chlorophenylthio)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(4-chlorophenylthio)acetohydrazide.

    Condensation Reaction: The hydrazide intermediate undergoes a condensation reaction with 3-(prop-2-en-1-yloxy)benzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product, 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazide moiety can undergo reduction to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for developing new antibiotics or antifungal agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its hydrazide moiety is known to exhibit anti-tubercular activity, and ongoing research aims to explore its efficacy against various bacterial and fungal infections.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing proteins, disrupting their function. The hydrazide moiety can inhibit enzyme activity by forming stable complexes with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorophenyl)sulfanyl]nicotinate: Similar in structure but with a nicotinate moiety instead of the hydrazide.

    N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: Shares the chlorophenyl group but differs in the rest of the structure.

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is unique due to its combination of a sulfanyl group, a hydrazide moiety, and an allyloxyphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17ClN2O2S/c1-2-10-23-16-5-3-4-14(11-16)12-20-21-18(22)13-24-17-8-6-15(19)7-9-17/h2-9,11-12H,1,10,13H2,(H,21,22)/b20-12+

InChI Key

KENSQRMRUURHQZ-UDWIEESQSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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